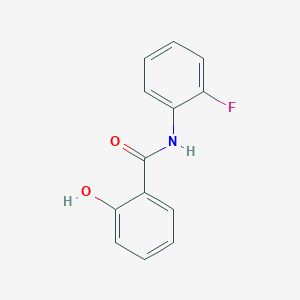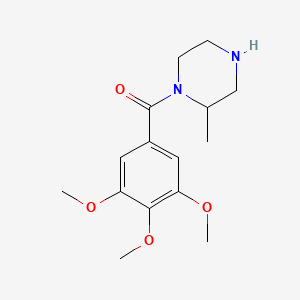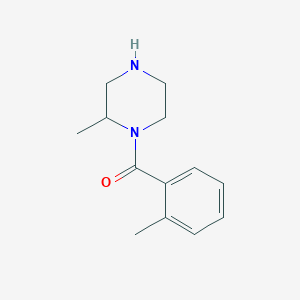
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one (MPEP) is an important research compound used in a variety of scientific studies. It is a type of piperazine compound, which is a cyclic amine consisting of two nitrogen atoms at its core. MPEP is a potent agonist of the metabotropic glutamate receptor 5 (mGluR5), and has been used in a variety of scientific studies to investigate the role of the mGluR5 in the central nervous system.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one has been used in a variety of scientific studies to investigate the role of the mGluR5 in the central nervous system. It has been used to study the effects of mGluR5 activation on neuronal excitability and synaptic plasticity. It has also been used to investigate the role of mGluR5 in the regulation of anxiety, depression, and learning and memory. Additionally, this compound has been used to study the role of mGluR5 in the development of Parkinson’s disease and Huntington’s disease.
Mechanism of Action
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a potent agonist of the mGluR5, which is a type of glutamate receptor that is expressed in the central nervous system. Activation of mGluR5 by this compound results in the activation of downstream signaling pathways that regulate neuronal excitability and synaptic plasticity. This can lead to changes in behavior and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal plasticity and survival, in the hippocampus. It has also been shown to reduce the levels of pro-inflammatory cytokines in the hippocampus and prefrontal cortex. Additionally, this compound has been shown to reduce anxiety-like behavior and improve memory and learning in animal models.
Advantages and Limitations for Lab Experiments
The use of 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in scientific studies has a number of advantages. It is a potent agonist of the mGluR5 and has been shown to have a variety of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, there are also some limitations to the use of this compound in scientific studies. It is not selective for the mGluR5 and can also activate other glutamate receptors. Additionally, its effects on behavior and cognition are not always consistent, and it can produce unwanted side effects such as sedation.
Future Directions
The use of 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one in scientific studies has a number of potential future directions. One potential direction is the use of this compound to study the role of mGluR5 in the development of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be conducted to investigate the effects of this compound on other physiological systems such as the cardiovascular system. Additionally, further research could be conducted to investigate the role of mGluR5 in the regulation of mood and emotion. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders.
Synthesis Methods
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is synthesized through a two-step process. The first step involves the reaction of 4-methoxyphenylacetonitrile with 2-methylpiperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound. The second step involves the reaction of the intermediate product with an acid such as sulfuric acid to form the final product, this compound.
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-10-15-7-8-16(11)14(17)9-12-3-5-13(18-2)6-4-12/h3-6,11,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRHURYJSIMRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

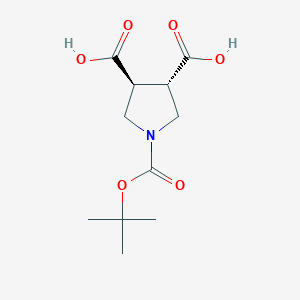


![1-[(4-Nitro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332140.png)
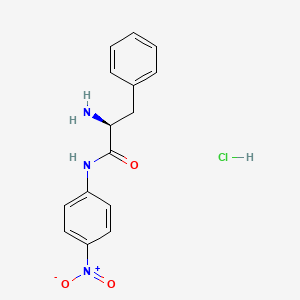

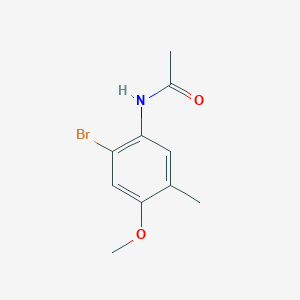



![N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine](/img/structure/B6332192.png)
